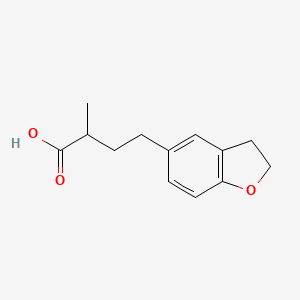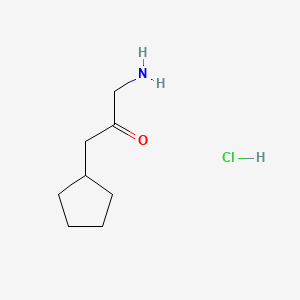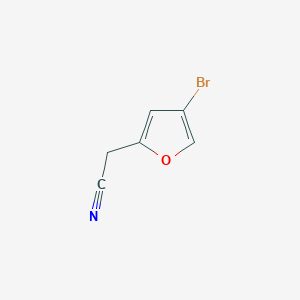
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is an organic compound featuring a benzofuran moiety attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran and 2-methylbutanoic acid.
Reaction Conditions: The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed for more efficient production.
化学反応の分析
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium hydroxide (NaOH) are frequently employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or hydroxylated derivatives.
科学的研究の応用
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The benzofuran moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid
- 4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acid
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is unique due to the presence of a methyl group on the butanoic acid chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
4-(2,3-dihydro-1-benzofuran-5-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9(13(14)15)2-3-10-4-5-12-11(8-10)6-7-16-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
InChIキー |
SUMNFMRTXDHIIT-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=C(C=C1)OCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)

![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)




![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)



